molecular formula C15H23BFNO3 B1408745 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid CAS No. 1704064-04-9

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid

Cat. No. B1408745
CAS RN: 1704064-04-9
M. Wt: 295.16 g/mol
InChI Key: IECREPCPCURRPV-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is a chemical compound with the molecular formula C15H23BFNO3 . It is used in pharmaceutical testing and can be purchased from various suppliers .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction data . This method allows for the determination of the crystal structure of the compound, which can provide valuable insights into its physical and chemical properties.

Scientific Research Applications

1. Imaging Hypoxia in Tumor Tissue

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid is utilized in the synthesis of radiotracers for the detection of hypoxic tumor tissue. Traditional radiotracers rely on diffusion for cellular uptake, but this compound helps enable transport into cells via amino acid transporters, improving the efficacy of PET imaging in clinical studies (Malik et al., 2012).

2. Enzyme-free Glucose Sensing

This compound is integral in the development of new monomers for enzyme-free glucose sensing. The synthesis of such monomers, which include 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, is vital for glucose detection in physiological conditions, highlighting its potential in diabetes management and research (Bao et al., 2021).

3. Cancer Treatment Research

Phenylboronic acid derivatives, including this compound, have shown promising results in experimental oncology. They demonstrate significant antiproliferative and proapoptotic effects, particularly in ovarian cancer cell lines. These compounds are noted for their cell cycle-specific mode of action, making them potential candidates for anticancer agents (Psurski et al., 2018).

4. Improved Synthesis Methods

Advancements in synthesis methods for compounds like 3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid contribute to more efficient manufacturing processes. Such improvements are essential for the large-scale production of pharmaceuticals and other chemical products (Qiu et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols .

properties

IUPAC Name

[3-fluoro-4-[3-(4-methylpiperidin-1-yl)propoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BFNO3/c1-12-5-8-18(9-6-12)7-2-10-21-15-4-3-13(16(19)20)11-14(15)17/h3-4,11-12,19-20H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IECREPCPCURRPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1)OCCCN2CCC(CC2)C)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201151636
Record name Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-(3-(4-methylpiperidin-1-yl)propoxy)phenylboronic acid

CAS RN

1704064-04-9
Record name Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704064-04-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3-fluoro-4-[3-(4-methyl-1-piperidinyl)propoxy]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201151636
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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